delta-Elemene

antitumor activity IC50 profiling cell line panel

Select delta-Elemene (CAS 11029-06-4) for apoptosis-focused oncology and anti-atherosclerosis research. Its unique (R,R) stereoisomer configuration drives distinct METTL3 binding and AIF-mediated caspase-independent apoptosis, fundamentally differing from β-Elemene. Crucial for data reproducibility in HL-60, HeLa, and DLD-1 models. Verify stereochemistry upon receipt to avoid isomer cross-contamination and ensure assay validity.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 11029-06-4
Cat. No. B085072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedelta-Elemene
CAS11029-06-4
Synonymselemene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC(C(C1)C(=C)C)(C)C=C
InChIInChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13-,14-,15-/m1/s1
InChIKeyOPFTUNCRGUEPRZ-RBSFLKMASA-N
Commercial & Availability
Standard Pack Sizes0.1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Delta-Elemene (CAS 11029-06-4) for Scientific Research and Procurement: Compound Class and Baseline Identity


Delta-Elemene (δ-elemene, CAS 11029-06-4) is a monocyclic sesquiterpene hydrocarbon with molecular formula C15H24, belonging to the elemene family alongside structural isomers α-, β-, and γ-elemene [1]. It occurs naturally in the essential oil of Curcuma wenyujin (Wen-E-Zhu) and other Zingiberaceae species, and is characterized by a cyclohexene scaffold substituted at positions 1, 3, 4, and 4 with isopropyl, isopropenyl, methyl, and vinyl groups respectively (R,R stereoisomer configuration) . Unlike β-elemene, which constitutes the predominant antitumor component in clinical elemene formulations, δ-elemene is present as a minor constituent and has been less extensively characterized, though emerging evidence demonstrates distinct biological activity profiles [2].

Why Delta-Elemene (CAS 11029-06-4) Cannot Be Interchanged with Beta-Elemene or Other Elemene Isomers: Structural and Pharmacological Basis


Although α-, β-, γ-, and δ-elemene share identical molecular formula (C15H24) and molecular weight (204.35 g/mol), their distinct double bond positioning generates differential spatial conformations that govern receptor interactions, metabolic stability, and pharmacological outcomes [1]. β-Elemene exhibits nanomolar to low micromolar potency across broad cancer panels and dominates clinical formulations, while δ-elemene demonstrates a more restricted, cell-type-specific activity spectrum with generally higher IC50 values (mid- to high-micromolar range) [2]. Critically, δ-elemene possesses unique molecular recognition features—notably the (R,R) stereoisomer configuration at positions 3 and 4 of the cyclohexene ring—that distinguish it from β-elemene and confer differential binding affinities to protein targets such as METTL3 [3]. Procurement of the correct elemene isomer is therefore non-negotiable; substitution risks invalidating experimental outcomes, compromising assay reproducibility, and undermining therapeutic development efforts. The quantitative evidence below substantiates these differentiation claims.

Delta-Elemene (CAS 11029-06-4) Quantitative Differentiation Evidence: Head-to-Head Comparisons with Beta-Elemene and In-Class Analogs


Cell-Type-Selective Antiproliferative Spectrum: Delta-Elemene Exhibits Distinct Sensitivity Profile Across Tumor Lines Compared to Beta-Elemene

δ-Elemene demonstrates a cell-type-restricted antiproliferative profile in vitro, with IC50 values spanning 154.5 μM to 233.2 μM across five human cancer cell lines, whereas it shows negligible inhibition of SGC-7901 (gastric) and MCF (breast) cells [1]. In direct head-to-head comparison within the same study, δ-elemene produced tumor growth inhibition in HepG2 xenograft models that was statistically comparable to β-elemene at equivalent doses (p > 0.05), indicating that while in vitro potency differs markedly, in vivo efficacy can converge under certain experimental conditions [1].

antitumor activity IC50 profiling cell line panel sesquiterpene pharmacology

Normal Cell Selectivity: Delta-Elemene Spares Normal Hepatocytes and Bone Marrow Cells at Cytotoxic Concentrations

δ-Elemene exhibits preferential cytotoxicity toward malignant cells while sparing normal counterparts. In the CNKI doctoral dissertation, δ-elemene demonstrated no significant inhibitory effect on normal mouse bone marrow cells or the human normal liver cell line WRL-68 at concentrations that induced apoptosis in cancer cells [1]. This finding was corroborated in the DLD-1 colorectal adenocarcinoma study, where δ-elemene induced concentration- and time-dependent apoptotic cell death in DLD-1 cells but had little inhibition of the normal human liver cell line WRL-68 [2]. The HeLa cell study further confirmed that δ-elemene exhibited marked antiproliferative effect on HeLa cells in dose- and time-dependent manners while having little inhibition to normal human liver cell line WRL-68 [3].

therapeutic index selectivity ratio normal cell toxicity cancer selectivity

Mitochondrial Apoptotic Pathway Activation: Delta-Elemene Engages Caspase-3-Dependent and Caspase-Independent Death Mechanisms

δ-Elemene induces apoptosis through a mitochondrial-mediated pathway characterized by Bax translocation to mitochondria, reduction in mitochondrial transmembrane potential (Δψm), and release of cytochrome c and apoptosis-inducing factor (AIF) into the cytosol [1]. In HL-60 leukemia cells, δ-elemene triggers caspase-3-dependent apoptosis and induces G2/M cell cycle arrest, with caspase-3 activation confirmed by the decrease in activity following treatment with the pan-caspase inhibitor z-VAD-fmk [2]. Notably, the release of cytochrome c and AIF was not prevented by z-VAD-fmk, indicating that δ-elemene engages both caspase-dependent and caspase-independent mitochondrial death pathways [2].

apoptosis mechanism mitochondrial pathway caspase activation G2/M arrest

Physicochemical Differentiation: Delta-Elemene Exhibits Distinct LogP and Solubility Profile Relative to Elemene Class

δ-Elemene demonstrates high lipophilicity with reported LogP values ranging from 4.68 to 5.39 (ALOGPS) and up to 6.45-6.63 (estimated), along with very low aqueous solubility of approximately 0.0028 g/L (2.8 mg/L) [1]. The XLogP calculated reference value is 5.3, with zero hydrogen bond donors or acceptors and a topological polar surface area of 0 Ų, classifying it as a highly hydrophobic compound with no capacity for hydrogen bonding [2]. This physicochemical profile directly impacts formulation requirements, necessitating specialized delivery systems (emulsions, liposomes, or nanoparticles) to achieve adequate bioavailability in aqueous biological environments [3].

physicochemical properties lipophilicity LogP formulation development

Expanded Therapeutic Indication Potential: Delta-Elemene Patented for Anti-Atherosclerosis Application Distinct from Oncology Focus of Beta-Elemene

Chinese patent CN103356513A claims the application of δ-elemene and derivatives thereof in the preparation of anti-atherosclerosis medicines, expanding the compound's potential therapeutic utility beyond oncology into cardiovascular disease [1]. The patent disclosure describes δ-elemene's effects on vascular endothelium protection, leukocyte adhesion inhibition, and foam cell formation reduction—mechanisms directly relevant to atherosclerotic plaque development [1].

anti-atherosclerosis cardiovascular patent claims therapeutic expansion

Delta-Elemene (CAS 11029-06-4) Optimal Research and Procurement Application Scenarios


Targeted Anticancer Research in Leukemia, Colorectal, Cervical, Liver, and Lung Cancer Models

δ-Elemene is optimal for focused in vitro and in vivo anticancer studies in the five tumor types where it demonstrates reproducible activity: HL-60 leukemia (IC50: 154.5 μM), HeLa cervical cancer (IC50: 157.9 μM), DLD-1 colorectal adenocarcinoma (IC50: 222.4 μM), HepG2 hepatocellular carcinoma (IC50: 231.6 μM), and NCI-H292 lung cancer (IC50: 233.2 μM) [1]. Researchers should avoid applying δ-elemene to gastric (SGC-7901) or breast (MCF) cancer models where it shows minimal efficacy [1]. The compound's demonstrated selectivity for cancer cells over normal hepatocytes (WRL-68) and bone marrow cells supports its use in therapeutic window studies and combination regimens where hepatotoxicity is a concern [2][3].

Mitochondrial Apoptosis and Caspase-Independent Cell Death Mechanism Studies

δ-Elemene serves as a valuable chemical probe for investigating mitochondrial-mediated apoptotic pathways, particularly the caspase-independent AIF (apoptosis-inducing factor) release mechanism that complements traditional caspase-dependent apoptosis [1][2]. The compound's ability to induce both caspase-3 activation and AIF translocation from mitochondria makes it useful for studies in apoptosis-resistant cell lines where caspase pathways are compromised [2]. The G2/M cell cycle arrest phenotype (demonstrated in HL-60 cells) further distinguishes δ-elemene's mechanism from β-elemene, which primarily induces G0/G1 arrest [2].

Cardiovascular Research: Anti-Atherosclerosis Drug Development Programs

Based on patent claims in CN103356513A, δ-elemene is positioned for development in anti-atherosclerosis applications, targeting vascular endothelium protection, leukocyte adhesion inhibition, and foam cell formation reduction [1]. This cardiovascular indication represents a differentiated application space distinct from the oncology-focused development of β-elemene, potentially enabling novel therapeutic programs in atherosclerosis and related vascular diseases [1].

Formulation Development and Drug Delivery System Engineering for Highly Lipophilic Natural Products

δ-Elemene's extreme lipophilicity (LogP 4.68-5.39, XLogP 5.3) and negligible aqueous solubility (2.8 mg/L) necessitate advanced formulation approaches including emulsions, liposomes, or nanoparticle encapsulation to achieve adequate bioavailability [1][2]. Procurement of δ-elemene for formulation development studies should be accompanied by delivery system design considerations, as the compound's physicochemical properties (zero hydrogen bond donors/acceptors, 0 Ų polar surface area) preclude simple aqueous dissolution [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for delta-Elemene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.